molecular formula C11H10BrF6O3P B2856797 1-[Bis(2,2,2-trifluoroethoxy)phosphorylmethyl]-4-bromobenzene CAS No. 2445794-79-4

1-[Bis(2,2,2-trifluoroethoxy)phosphorylmethyl]-4-bromobenzene

Cat. No. B2856797
CAS RN: 2445794-79-4
M. Wt: 415.066
InChI Key: QHMXEQXBBCAAIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of phosphazene, which is a class of compounds that have a highly flexible backbone comprised of nitrogen and phosphorus atoms with two organic groups on each phosphorus . Polyphosphazenes are inherently thermo-oxidatively stable, soluble, and chemically resistant, especially when a variety of fluorinated organic groups are attached to the backbone .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as Bis (2,2,2-trifluoroethyl) phosphite have been used in the synthesis of other phosphorous compounds .

Scientific Research Applications

Occurrence and Environmental Impact

1-[Bis(2,2,2-trifluoroethoxy)phosphorylmethyl]-4-bromobenzene, as part of the novel brominated flame retardants (NBFRs) group, has seen increasing application across various industries, necessitating further research on its occurrence, environmental fate, and toxicity. NBFRs, including this compound, are widely used due to their flame-retardant properties in consumer goods, indoor air, dust, and even food. This extensive use raises concerns about their potential environmental and health impacts, underlined by significant knowledge gaps in the occurrence and toxicity of many NBFRs. The literature points out the urgent need for optimized analytical methods to monitor these compounds comprehensively and further study their environmental behavior and potential for leaching into indoor environments (Zuiderveen, Slootweg, & de Boer, 2020).

Synthesis and Industrial Use

In industrial settings, the compound's related derivatives, such as 2-fluoro-4-bromobiphenyl, play a crucial role in manufacturing processes, for example, as intermediates in the synthesis of pharmaceuticals like flurbiprofen. The synthesis processes of such derivatives often highlight the need for efficient, cost-effective, and safer production methods, addressing the challenges associated with the use of hazardous substances and the environmental impact of industrial waste. Research into practical and scalable synthesis methods for these compounds is vital for reducing potential environmental contamination and ensuring sustainable industrial practices (Qiu, Gu, Zhang, & Xu, 2009).

Environmental Contamination and Remediation

Given the widespread use of NBFRs, including this compound, their potential for environmental contamination is significant. Studies on bisphenol analogs highlight the importance of understanding the environmental fate and mechanisms of action of these compounds. Research on remediation techniques, such as adsorptive removal, is crucial for addressing contamination and mitigating the adverse effects on ecosystems and human health. Investigations into biodegradation, sorption, and advanced oxidation processes for removing such contaminants from water bodies are essential for developing effective environmental management strategies (Fang, Gao, Wu, Xu, Sarmah, Bolan, Gao, Shaheen, Rinklebe, Ok, Xu, & Wang, 2020).

properties

IUPAC Name

1-[bis(2,2,2-trifluoroethoxy)phosphorylmethyl]-4-bromobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrF6O3P/c12-9-3-1-8(2-4-9)5-22(19,20-6-10(13,14)15)21-7-11(16,17)18/h1-4H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHMXEQXBBCAAIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CP(=O)(OCC(F)(F)F)OCC(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrF6O3P
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.